3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with methyl iodide in the presence of a base to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Reduction of the nitro group: Produces 3-Methyl-6-(3-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution of the methyl group: Produces various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of an imidazole and thiadiazole ring system makes it a versatile scaffold for drug development .
Properties
CAS No. |
947534-79-4 |
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Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-3-2-4-9(5-8)15(16)17/h2-6H,1H3 |
InChI Key |
BRMGAHQFQFYATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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